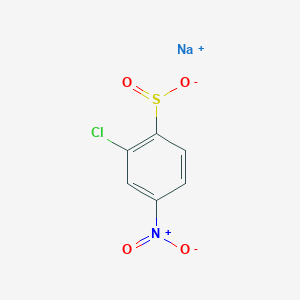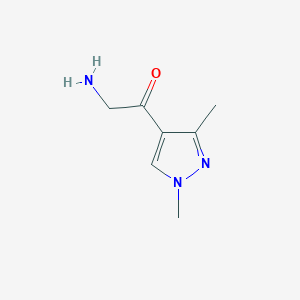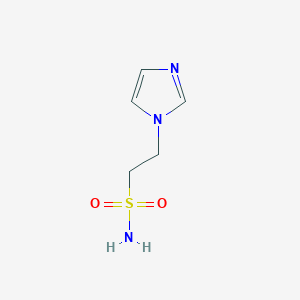
Sodium 2-chloro-4-nitrobenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-chloro-4-nitrobenzene-1-sulfinate is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatility in synthetic organic chemistry, serving as key intermediates in the formation of various sulfur-containing compounds. This compound is particularly notable for its applications in the synthesis of complex molecules and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloro-4-nitrobenzene-1-sulfinate typically involves the sulfonation of 2-chloro-4-nitrobenzene. This process can be achieved through the reaction of 2-chloro-4-nitrobenzene with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-chloro-4-nitrobenzene-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-chloro-4-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds, including thiosulfonates, sulfonamides, and sulfones.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur metabolism.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of sulfonamide-based drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 2-chloro-4-nitrobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This process often involves the generation of sulfonyl radicals, which can participate in various radical-mediated reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-chloro-4-nitrobenzene-1-sulfinate can be compared with other sodium sulfinates, such as:
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness: What sets this compound apart is its unique combination of a chloro and nitro group on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of specialized organosulfur compounds.
Eigenschaften
Molekularformel |
C6H3ClNNaO4S |
|---|---|
Molekulargewicht |
243.60 g/mol |
IUPAC-Name |
sodium;2-chloro-4-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H4ClNO4S.Na/c7-5-3-4(8(9)10)1-2-6(5)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
GVELMAWAPUIVPW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan](/img/structure/B13188278.png)

![6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13188302.png)
![N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide](/img/structure/B13188305.png)

![8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13188321.png)


![4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13188346.png)
![2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide](/img/structure/B13188348.png)



